Scopine-2,2-dithienyl glycolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

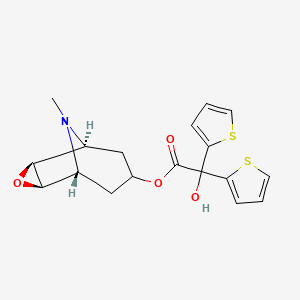

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3/t10?,11-,12+,15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJFFOQGKSJBAY-UGTXJPTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601110074 | |

| Record name | (1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136310-64-0 | |

| Record name | (1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiopheneacetic acid, α-hydroxy-α-2-thienyl-, (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution in Pharmaceutical Development

The development of scopine-2,2-dithienyl glycolate (B3277807) is intrinsically linked to the advancements in the synthesis of long-acting anticholinergic agents. These agents are crucial for managing respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. chemicalbook.comepo.org The quest for more effective and safer bronchodilators spurred the exploration of novel synthetic pathways.

Early synthetic methods for related compounds often involved hazardous reaction conditions, such as the use of sodium metal or sodium methoxide (B1231860) in a molten state, which were not ideal for large-scale industrial production. epo.org This challenge led researchers to investigate alternative and more efficient synthetic routes. The development of processes utilizing scopine-2,2-dithienyl glycolate as an intermediate represented a significant step forward, offering a more controlled and scalable method for producing advanced anticholinergic drugs. google.com

Central Role in Anticholinergic Drug Synthesis

The primary and most well-documented role of scopine-2,2-dithienyl glycolate (B3277807) is as a direct precursor in the synthesis of tiotropium (B1237716) bromide. chemicalbook.comgoogle.com Tiotropium bromide is a highly effective and widely used long-acting muscarinic antagonist (LAMA) for the treatment of COPD. epo.orglookchem.com

The synthesis of tiotropium bromide involves the reaction of scopine (B3395896) with methyl di-(2-thienyl)glycolate to form scopine-2,2-dithienyl glycolate (also referred to as N-demethyltiotropium). google.comenvironmentclearance.nic.in This intermediate is then subjected to a quaternization reaction, typically with methyl bromide, to yield the final active pharmaceutical ingredient, tiotropium bromide. google.comgoogle.comchemicalbook.com

Several synthetic strategies have been developed to optimize this process. These methods often involve the transesterification of scopine or its salts with methyl di-(2-thienyl)glycolate in the presence of a base. google.comgoogle.com The choice of solvent and base, as well as the reaction temperature, can be manipulated to improve the yield and purity of the final product. google.comgoogle.com

Research Significance in Modern Drug Discovery and Development

Ligand-Receptor Interaction Studies of Downstream Anticholinergic Agents Derived from this compound

The therapeutic efficacy of anticholinergic agents derived from this compound, such as tiotropium and aclidinium (B1254267), is intrinsically linked to their precise interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs). These G-protein coupled receptors are classified into five subtypes (M1-M5), each with distinct tissue distribution and physiological roles. Understanding the binding affinity and selectivity of these drugs for mAChR subtypes is paramount to elucidating their pharmacological profiles.

Selectivity and Binding Affinity to Muscarinic Receptor Subtypes

Derivatives of this compound are potent antagonists at muscarinic receptors. Extensive in vitro binding studies have been conducted to determine their affinity (Ki values) for the five human muscarinic receptor subtypes. Tiotropium, a prominent derivative, exhibits high affinity for all five subtypes, with a particularly high affinity for the M3 receptor. researchgate.netdroracle.aiwuxiapptec.com Aclidinium bromide also demonstrates subnanomolar affinity for all five human muscarinic receptors. selleckchem.comresearchgate.netnih.gov

Glycopyrrolate (B1671915), another related anticholinergic, binds to human peripheral lung and airway smooth muscle muscarinic receptors with high affinity in the nanomolar range (Ki values of 0.5–3.6 nM). nih.gov Unlike some other agents, glycopyrrolate and ipratropium (B1672105) bromide show little to no selectivity in their binding to M1-M3 receptors. nih.gov However, some studies suggest glycopyrrolate may have a 3-5 fold higher affinity for M3 receptors compared to M1 and M2 receptors. nih.gov In contrast, tiotropium displays kinetic selectivity, dissociating more slowly from M1 and M3 receptors than from M2 receptors, which contributes to its long duration of action. droracle.ainih.gov

Here is an interactive data table summarizing the binding affinities (pKi values) of various anticholinergic agents derived from or related to this compound for the human muscarinic receptor subtypes.

| Compound | hM1 (pKi) | hM2 (pKi) | hM3 (pKi) | hM4 (pKi) | hM5 (pKi) |

| Tiotropium | 10.80 | 10.69 | 11.02 | 11.02 | 9.96 |

| Aclidinium | 10.78 | 10.68 | 10.74 | 10.84 | 10.26 |

| Glycopyrrolate | 10.09 | 9.67 | 10.04 | 10.26 | 9.74 |

| Ipratropium | 9.40 | 9.53 | 9.58 | 9.65 | 9.07 |

| Atropine (B194438) | 9.77 | 9.47 | 9.68 | 9.97 | 9.50 |

Data sourced from a comparative preclinical evaluation of long-acting muscarinic antagonists.

Molecular Modeling and Computational Approaches to Receptor Interactions

Molecular docking and computational simulations have provided invaluable insights into the binding modes of this compound derivatives at muscarinic receptors. These studies help to rationalize the observed binding affinities and selectivities at an atomic level.

For instance, molecular docking of tiotropium into a homology model of the human M3 muscarinic receptor (hM3R) revealed a binding mode nearly identical to that observed in the crystal structure of the rat M3 receptor. researchgate.net The interaction involves key residues within the receptor's binding pocket, including π-π stacking interactions between the aromatic rings of tiotropium and tryptophan residues. researchgate.net

Computational studies have also been employed to understand the kinetic selectivity of tiotropium. Molecular dynamics simulations suggest that the extracellular loops of the M2 and M3 receptors have different flexibilities, which may create a higher energy barrier for tiotropium to exit from the M3 receptor compared to the M2 receptor. researchgate.net Furthermore, it has been proposed that tiotropium binds not only to the primary orthosteric site but also to a secondary, allosteric site in the extracellular vestibule of the M3 receptor, which could prevent acetylcholine from accessing the binding pocket and contribute to its insurmountable antagonism. nih.govnih.gov

Comparative Pharmacological Profiling in Preclinical Models

Preclinical studies are essential for differentiating the pharmacological profiles of newer anticholinergic agents derived from this compound from the first-generation compounds. These comparisons focus on receptor efficacy and the neuropharmacological consequences of structural variations.

Differentiation from First-Generation Anticholinergics in Terms of Receptor Efficacy

First-generation anticholinergics, such as atropine and ipratropium bromide, are effective bronchodilators but are associated with systemic side effects due to their absorption from the lungs. nps.org.au Newer derivatives like tiotropium, which possess a quaternary ammonium (B1175870) structure, have minimal systemic absorption following inhalation, leading to a more favorable safety profile. nps.org.au

In terms of receptor efficacy, long-acting muscarinic antagonists (LAMAs) like tiotropium, aclidinium, and glycopyrrolate exhibit high potency in inhibiting agonist-induced activation of muscarinic receptors. nih.gov A key differentiator is the duration of action. Tiotropium's long duration of action is attributed to its slow dissociation from the M3 receptor, with a half-life of approximately 27 hours. nih.gov In comparison, the dissociation half-lives for aclidinium and glycopyrrolate from the hM3 receptor are shorter, at 10.7 hours and 6.1 hours, respectively. nih.gov Ipratropium has a much shorter duration of action. researchgate.net This prolonged receptor blockade by LAMAs allows for once-daily dosing, improving patient compliance.

The following table provides a comparison of the dissociation half-life from the human M3 receptor and the resulting bronchoprotection at 24 hours for different anticholinergics.

| Compound | Dissociation Half-Life from hM3 (hours) | Bronchoprotection at 24h (%) |

| Tiotropium | 27 | 35 |

| Aclidinium | 10.7 | 21 |

| Glycopyrrolate | 6.1 | 0 |

Data from a preclinical evaluation of long-acting muscarinic antagonists. nih.gov

Neuropharmacological Implications of Structural Modifications within the this compound Moiety

A critical structural feature of modern anticholinergics derived from this compound is the presence of a quaternary ammonium group. nps.org.audrugbank.comnih.gov This modification renders the molecules highly polar and less able to cross the blood-brain barrier. nih.gov Consequently, central nervous system (CNS) side effects, which can be prominent with tertiary amine anticholinergics like atropine, are significantly reduced.

First-generation anticholinergics can cause a range of CNS effects, from restlessness and hallucinations at high doses to cognitive impairment with chronic use. By minimizing CNS penetration, quaternary ammonium derivatives such as tiotropium and aclidinium offer a significant advantage in terms of neuropharmacological safety.

Influence of the this compound Moiety on Drug Bioactivity and Therapeutic Potential

The this compound moiety is a critical determinant of the pharmacological activity and therapeutic potential of the anticholinergic drugs derived from it. The specific arrangement of the scopine base and the di-2-thienylglycolate acid portion confers high affinity for muscarinic receptors.

The two thiophene (B33073) rings in the glycolate portion are believed to enhance the affinity of these compounds for muscarinic receptors. wuxiapptec.com Structure-activity relationship studies have shown that modifications to this part of the molecule can significantly impact binding affinity and selectivity. nih.gov For example, replacing the thiophene rings with other aromatic systems can alter the compound's interaction with the receptor binding pocket.

Analytical Chemistry Approaches for Characterization and Purity Assessment of Scopine 2,2 Dithienyl Glycolate

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Scopine-2,2-dithienyl glycolate (B3277807)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. The development and validation of robust HPLC methods are crucial for the routine quality control of Scopine-2,2-dithienyl glycolate.

The quantitative analysis and purity determination of this compound are typically achieved using reversed-phase HPLC (RP-HPLC) with UV detection. Method development involves the systematic optimization of chromatographic parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities.

A typical HPLC method for the quantitative analysis of this compound would be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose. ich.orgresearchgate.net Validation parameters include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ). ich.orgchromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for Quantitative Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at acidic pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Acidifying the mobile phase can improve peak shape for ionizable compounds. biotage.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the thiophene (B33073) chromophore absorbs, for instance, around 235 nm. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Method validation would demonstrate linearity over a concentration range relevant for the assay (e.g., 80% to 120% of the nominal concentration), with a correlation coefficient (R²) greater than 0.999. chromatographyonline.comscispace.com Accuracy is typically assessed by recovery studies of spiked samples, with results ideally falling within 98-102%. europa.eu Precision, evaluated through repeatability (intra-day) and intermediate precision (inter-day), should show a relative standard deviation (RSD) of less than 2%. europa.eu

The synthesis of this compound can give rise to various impurities, including unreacted starting materials (scopine and methyl di(2-thienyl)glycolate), by-products from side reactions (e.g., scopoline (B1219716) and its corresponding ester), and degradation products. americanpharmaceuticalreview.comhpst.cz HPLC methods for impurity profiling are designed to separate and quantify these related substances at low levels.

These methods often employ gradient elution to resolve impurities with a wide range of polarities. The sensitivity of the method is critical, with the limit of detection (LOD) and limit of quantitation (LOQ) being established for all known impurities. According to ICH guidelines, impurities present at levels above 0.1% should be identified and characterized. scispace.com

Table 2: Common Process Impurities in the Synthesis of this compound

| Impurity | Potential Origin |

| Scopine (B3395896) | Unreacted starting material |

| Methyl di(2-thienyl)glycolate | Unreacted starting material |

| Scopoline | By-product from intramolecular cyclization of scopine |

| Scopoline-2,2-dithienyl glycolate | Esterification of the scopoline by-product |

| Di-(2-thienyl)glycolic acid | Hydrolysis of the ester |

The specificity of the impurity profiling method is demonstrated by ensuring that all potential impurities are well-separated from the main peak and from each other. Forced degradation studies (exposing the compound to stress conditions like acid, base, oxidation, heat, and light) are performed to generate potential degradation products and to prove the stability-indicating nature of the analytical method. chromatographyonline.com

Application of Advanced Spectroscopic Techniques for Structural Elucidation

While HPLC is excellent for separation and quantification, spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

The stereochemistry of the scopine moiety is crucial and can be confirmed using 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). COSY experiments establish the connectivity between protons, confirming the bicyclic structure of the scopine ring. NOESY provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the substituents on the tropane (B1204802) ring. For instance, the orientation of the ester group can be confirmed by observing NOE correlations between the protons of the scopine ring and the dithienylglycolate moiety.

Quantitative NMR (qNMR) can also be used for the determination of isomeric ratios, such as the ratio of diastereomers, by integrating the signals of specific, well-resolved protons or carbons for each isomer. acs.orgnih.gov

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an invaluable technique for impurity profiling and structural confirmation. LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of MS. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, greatly aiding in the identification of unknown impurities. americanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the scopine moiety or cleavage of the ester bond. By comparing the fragmentation patterns of unknown impurities with that of the main compound, their structures can often be deduced. synthinkchemicals.com For example, an impurity with a mass difference corresponding to the loss of a methyl group could indicate the presence of a demethylated analogue.

Chromatographic Separation Methodologies for Regio-isomers and Stereoisomers of this compound and Its Precursors

The synthesis of the dithienylglycolate moiety can potentially lead to the formation of regio-isomers, such as the 2,3-dithienyl and 3,3-dithienyl isomers, in addition to the desired 2,2-dithienyl isomer. These regio-isomers can be difficult to separate due to their similar physical and chemical properties. Specialized chromatographic methods are required for their resolution and control. The separation of these regioisomers is often addressed at the precursor stage, for instance, with methyl dithienylglycolate. google.com Column chromatography with specific stationary and mobile phases can be employed to enrich the desired isomer. researchgate.net

Furthermore, this compound contains multiple chiral centers, leading to the possibility of several stereoisomers. The separation of enantiomers and diastereomers is a significant analytical challenge. Chiral chromatography, using chiral stationary phases (CSPs), is the most effective technique for the separation of enantiomers. For tropane alkaloids and their derivatives, CSPs based on cellulose (B213188) or amylose (B160209) derivatives have shown good enantioselectivity. pensoft.netresearchgate.net The separation of diastereomers, which have different physical properties, can often be achieved using standard achiral HPLC columns, although method development can be challenging.

Structure Activity Relationship Sar of Scopine 2,2 Dithienyl Glycolate Within Drug Design

Contribution of the Dithienyl Glycolate (B3277807) Moiety to Pharmacophore Features of Derived Drugs

The dithienyl glycolate portion of the molecule is a critical determinant of the pharmacological activity of its derivatives. This acidic moiety, featuring two thiophene (B33073) rings attached to a central glycolic acid core, is instrumental in the interaction with the target receptor. Research into glycolic acid esters has long established their potential for potent anticholinergic properties by interfering with the action of the neurotransmitter acetylcholine (B1216132).

The specific nature of the groups attached to the glycolic acid is paramount for efficacy. SAR studies on various anticholinergic agents have revealed that for maximal central activity, the acid moiety should contain at least one phenyl group (or a bioisostere like thienyl) and a second bulky group, which can be a cycloalkyl, alkynyl, or another aromatic ring like thienyl. nih.gov The structure of 2,2-dithienyl glycolate, with its two thiophene rings, fits this requirement, making it a valuable component for potent anticholinergic compounds. The thiophene ring itself is recognized as a crucial pharmacophore in many biologically active compounds.

Derivatives of scopine-2,2-dithienyl glycolate, such as tiotropium (B1237716), are potent muscarinic receptor antagonists. nih.gov The bulky, hydrophobic nature of the dithienyl glycolate head is essential for creating a strong interaction within the receptor binding pocket, contributing significantly to the antagonist properties of the final drug molecule.

Role of the Scopine (B3395896) Core in Receptor Targeting and Pharmacological Selectivity

The scopine core, a heterocyclic amino alcohol, is the second essential building block that dictates the pharmacological profile of drugs derived from this compound. Structural variations in this amino alcohol portion are known to cause marked changes in potency. nih.gov Scopine is an active metabolite of the well-known muscarinic antagonist scopolamine (B1681570) and demonstrates binding to muscarinic acetylcholine receptors (mAChRs). drugbank.com

In the final drug molecule, the scopine-derived portion provides the tertiary amine necessary for interacting with a key aspartate residue in the transmembrane domain of muscarinic receptors. This interaction is a hallmark of many muscarinic antagonists. The rigid, bicyclic structure of the scopine core helps to orient the ester linkage and the large dithienyl glycolate head in a precise conformation for optimal receptor fit. The rigidity of similar amino alcohols, such as the quinuclidinyl group in quinuclidinyl benzilate, is known to be a factor in producing highly potent anticholinergics. nih.gov

Impact of Stereochemistry on Biological Activity and Selectivity of this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that profoundly influences the biological activity of chiral drugs. The esterification of the scopine alcohol with di-2-thienylglycolic acid creates a chiral center at the alpha-carbon of the glycolate moiety, in addition to the inherent chirality of the scopine core itself. This results in the potential for multiple stereoisomers, which can have significantly different pharmacological profiles. google.com

The importance of stereochemistry is well-documented for this class of compounds. For example, in the related anticholinergic drug oxybutynin, the (S)-enantiomer has been shown to provide a superior therapeutic effect in treating urinary incontinence compared to the racemic mixture. google.com This difference arises because biological receptors, being chiral entities themselves, can differentiate between the spatial arrangements of a ligand. One isomer may fit optimally into the receptor's binding site, leading to a potent biological response, while another isomer may have a poor fit, resulting in lower activity or even an antagonistic effect.

A direct correlation has been demonstrated between the binding affinity of various glycolate esters and their pharmacological potency. nih.gov The precise orientation of the hydroxyl group, the aromatic rings (thiophenes), and the ester linkage relative to the amino alcohol core is crucial for high-affinity binding to the muscarinic receptor. While specific studies on the individual stereoisomers of this compound are not extensively detailed in the public literature, the established principles for related muscarinic antagonists confirm that controlling the stereochemistry is a key aspect of designing selective and effective drugs from this chemical scaffold. The synthesis of optically pure enantiomers is often pursued to maximize therapeutic benefit. google.com

Emerging Research Avenues and Future Prospects for Scopine 2,2 Dithienyl Glycolate

Development of Novel Analogs and Derivatives for Enhanced Therapeutic Efficacy

The structural backbone of scopine-2,2-dithienyl glycolate (B3277807), characterized by its tropane (B1204802) skeleton, offers a fertile ground for the development of new analogs with potentially enhanced therapeutic properties. researchgate.net Research into tropane alkaloids and their synthetic derivatives has historically been a source of valuable drugs, including atropine (B194438) and scopolamine (B1681570), which have served as models for anticholinergic agents. researchgate.net The focus of modern medicinal chemistry is to create derivatives with improved selectivity for specific muscarinic receptor subtypes, thereby maximizing therapeutic effects while minimizing undesirable side effects. researchgate.netnih.gov

The development of novel analogs of scopine-2,2-dithienyl glycolate could follow several strategies. One approach involves the modification of the ester group. For instance, the synthesis of various tropeines (esters of tropine) has been a classical path to new drugs. researchgate.net Similarly, altering the dithienylglycolate moiety could lead to compounds with different binding affinities and selectivities for muscarinic receptors. Another strategy could involve modifications to the scopine (B3395896) core itself, such as altering the N-methyl group or the epoxide bridge, which has been shown to enhance central nervous system effects in scopolamine. acs.org

Recent studies on scopolamine analogues have demonstrated the potential of this approach. For example, the introduction of fluorine atoms into the scopolamine structure has been explored to develop novel antidepressants with a more favorable safety profile. acs.org These efforts highlight the potential for creating a diverse library of this compound derivatives for screening against various therapeutic targets.

Table 1: Potential Strategies for Developing Novel Analogs of this compound

| Modification Site | Potential Change | Desired Outcome |

| Ester Group | Substitution of the dithienylglycolate moiety | Altered muscarinic receptor binding affinity and selectivity |

| Scopine Core | Modification of the N-methyl group | Changes in pharmacokinetic and pharmacodynamic properties |

| Scopine Core | Alteration of the epoxide bridge | Enhanced central nervous system effects |

| Aromatic Rings | Introduction of different substituents (e.g., halogens) | Improved therapeutic index and safety profile |

Application in New Therapeutic Areas Beyond Traditional Anticholinergics

While this compound is intrinsically linked to anticholinergic drugs traditionally used for respiratory ailments, emerging research suggests that the therapeutic utility of such compounds may extend far beyond this scope. nih.gov There is a growing interest in repurposing anticholinergic agents and their precursors for a variety of other conditions.

Recent studies have pointed towards the potential benefits of antimuscarinic agents in treating neurological disorders. For example, benztropine (B127874) and clemastine, both possessing anticholinergic properties, have shown promise in stimulating the remyelination of nerve fibers, suggesting a potential therapeutic avenue for multiple sclerosis. nih.gov Furthermore, the topical application of pirenzepine, a quaternary amine anticholinergic agent, is being investigated for its ability to stimulate the regrowth of peripheral nerve fibers in patients with neuropathy. nih.gov These findings open up the possibility that derivatives of this compound could be explored for similar neuro-regenerative applications.

The dithienyl functional group present in this compound also warrants further investigation. Dithienyl derivatives are being studied for their potential to interact with biological targets involved in inflammation and cancer pathways, although specific research on this compound in these areas is still in its infancy. smolecule.com The combination of the tropane alkaloid structure with the dithienyl moiety could yield compounds with unique pharmacological profiles, making this an exciting area for future research.

Integration of Computational Chemistry and Artificial Intelligence in Compound Optimization and Design

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the field of drug discovery and development, offering powerful tools to accelerate the optimization and design of new compounds. rimuhc.camcgill.ca These in silico methods are particularly valuable for designing selective ligands for challenging targets like the highly homologous muscarinic receptor subtypes. researchgate.netnih.govbohrium.com

For this compound, computational approaches can be employed to design novel derivatives with enhanced selectivity for specific muscarinic receptors, such as the M1 or M3 subtypes, while minimizing activity at others, like the M2 subtype, to reduce potential cardiovascular side effects. researchgate.netnih.gov Molecular docking and structure-based design can be used to predict how different analogs will bind to the receptor's active site, allowing for the rational design of more potent and selective antagonists. nih.gov

Table 2: Application of Computational and AI Tools in this compound Research

| Tool/Technique | Application | Potential Benefit |

| Molecular Docking | Predicting binding modes of analogs to muscarinic receptors. nih.gov | Rational design of subtype-selective antagonists. nih.gov |

| Pharmacophore Modeling | Identifying key structural features for M1 receptor selectivity. researchgate.net | Screening virtual libraries for novel antagonist candidates. researchgate.net |

| Deep Learning | Decoding cellular dynamics and modeling disease progression. rimuhc.camcgill.ca | Identifying new therapeutic targets and drug candidates. rimuhc.camcgill.ca |

| Generative AI | Designing novel molecules with optimized properties. nad.com | Accelerating the discovery of new therapeutics. nad.com |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. pharmafeatures.comjocpr.comacs.org The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a key area where sustainable practices can have a significant impact. pharmafeatures.comjocpr.com

Traditional methods for the synthesis of scopine esters often involve harsh reaction conditions and the use of hazardous solvents and reagents. google.comgoogleapis.com Modern research is focused on developing greener and more efficient synthetic routes. One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. arborpharmchem.com This can reduce energy consumption and the generation of hazardous waste. arborpharmchem.com

The use of greener solvents is another important aspect of sustainable synthesis. Replacing traditional solvents like dichloromethane (B109758) and toluene (B28343) with more environmentally benign alternatives can significantly reduce the environmental impact of the manufacturing process. pharmafeatures.com Furthermore, process intensification techniques, such as continuous flow chemistry, are being explored to improve the efficiency and safety of API synthesis. jocpr.comrsc.org Flow chemistry allows for precise control over reaction parameters, leading to higher yields, reduced waste, and safer handling of reactive intermediates. arborpharmchem.com

Several patents describe more environmentally friendly methods for the synthesis of scopine esters and tiotropium (B1237716) bromide, highlighting the industry's move towards sustainability. googleapis.comgoogle.comgoogleapis.com These methods often focus on improving yields, reducing the number of synthetic steps, and minimizing the use of toxic materials. The adoption of these green chemistry principles will be crucial for the future large-scale production of this compound and its derivatives.

Q & A

Basic: What analytical methods are recommended for structural characterization of Scopine-2,2-dithienyl glycolate?

Answer:

Structural elucidation of this compound requires a combination of nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) . For NMR, analyze H and C spectra to confirm the ester linkage between scopine and dithienyl glycolate moieties, focusing on chemical shifts for thiophene protons (6.5–7.5 ppm) and the scopine tertiary amine (3.0–3.5 ppm). LC-MS with high-resolution tandem MS (HRMS/MS) is critical for molecular ion confirmation (CHNOS, exact mass 377.08) and fragmentation pattern analysis . For quantification in complex matrices, isotope dilution mass spectrometry using deuterated internal standards ensures precision .

Basic: What synthetic pathways are employed to produce this compound?

Answer:

Synthesis typically involves esterification of scopine with 2,2-dithienyl glycolic acid . Key steps include:

- Activation of the glycolic acid : Use carbodiimides (e.g., DCC) or chloroformates to generate an active ester intermediate.

- Stereoselective coupling : Optimize reaction conditions (e.g., anhydrous DMF, 0–5°C) to preserve the scopine scaffold’s stereochemistry.

- Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate) followed by recrystallization from ethanol . Alternative routes leverage enzyme-catalyzed esterification , though this requires engineering glycolyl-CoA synthetases for improved catalytic efficiency .

Advanced: How can computational enzyme design enhance the synthesis of this compound?

Answer:

Directed evolution and computational modeling are pivotal:

- Substrate docking simulations : Use tools like Rosetta or AutoDock to identify mutations in acetyl-CoA synthetase (e.g., EcACS) that enhance glycolate binding while reducing acetyl-CoA affinity. Focus on active-site residues (e.g., Gly487, Asp328) .

- High-throughput screening : Employ fluorescence-activated cell sorting (FACS) or microfluidics to screen mutant libraries for glycolate ligase activity.

- Kinetic parameter optimization : Adjust ratios via iterative saturation mutagenesis, validated by stopped-flow kinetics .

Advanced: How do researchers resolve contradictions in glycolate pathway data when studying this compound metabolism?

Answer:

Contradictions in enzymatic activity (e.g., glycolate dehydrogenase assays showing divergent results) require multi-method validation :

- Isotope labeling : Track C-glycolate incorporation into glycerate or glycine to map flux through photorespiratory pathways .

- Assay standardization : Compare dye-reduction assays (e.g., DCPIP) with phenylhydrazone-based methods to account for cofactor dependencies .

- Enzyme inhibition studies : Use specific inhibitors (e.g., α-hydroxy-2-pyridinemethanesulfonate) to isolate glycolate dehydrogenase activity from parallel pathways .

Experimental Design: What statistical approaches optimize this compound formulation or synthesis?

Answer:

Mixture design of experiments (DoE) is effective:

- Simplex centroid design : Vary crosslinker concentrations (e.g., sodium starch glycolate) to model non-linear interactions between reactants. Use software (e.g., Design-Expert®) to derive polynomial equations predicting yield or purity .

- Response surface methodology (RSM) : Optimize temperature, pH, and catalyst loading to maximize esterification efficiency. Validate with ANOVA () and residual plots .

Methodological Challenge: How to quantify this compound in biological matrices with high sensitivity?

Answer:

In vitro transcription (IVT)-based biosensors offer advantages over traditional LC-MS:

- GlcR transcription factor module : Detect glycolate concentrations as low as 10 µM via dose-dependent fluorescence (16 µM–8 mM dynamic range). Validate against LC-MS triplicates to ensure accuracy .

- Matrix interference mitigation : Add MgCl (20 mM) to chelate inhibitors in chloroplast lysates or microbial cultures .

- Time-resolved measurements : Monitor fluorescence at 16-hour intervals to account for IVT reaction kinetics .

Advanced: What role does this compound play in modulating photorespiratory pathways?

Answer:

In plant models, this compound derivatives may influence glycolate/glycerate transport plasticity :

- CO compensation point analysis : Measure glycolate excretion under varying CO levels (100–1000 ppm) to assess photorespiration suppression .

- Chloroplast isolation assays : Use intact spinach chloroplasts treated with glycidate (2,3-epoxypropionate) to study competitive inhibition of glycolate oxidase .

- Metabolite profiling : Apply GC-MS to quantify glycerate/glycolate ratios in transgenic lines overexpressing glycolate transporters .

Data Contradiction: Why do glycolate recovery rates vary in simulated waste evaporation studies?

Answer:

Discrepancies in glycolate recovery (e.g., >100% in some evaporator runs) arise from anion balance errors and redox interactions :

- Ion chromatography validation : Re-analyze nitrate, nitrite, and formate levels to correct for co-eluting anions .

- REDOX modeling : Incorporate glycolate’s dual role as a reductant and complexing agent to predict oxalate formation pathways .

- Criticality analysis : Evaluate flammability risks under high nitrate/glycolate ratios using thermogravimetric analysis (TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.